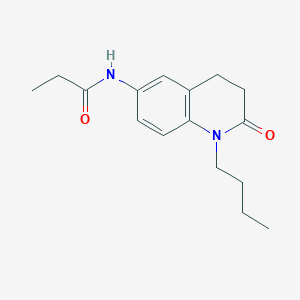

![molecular formula C18H18O7S B2493280 Diethyl 2-({5-[2-(methoxycarbonyl)-3-thienyl]-2-furyl}methylene)malonate CAS No. 241488-43-7](/img/structure/B2493280.png)

Diethyl 2-({5-[2-(methoxycarbonyl)-3-thienyl]-2-furyl}methylene)malonate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

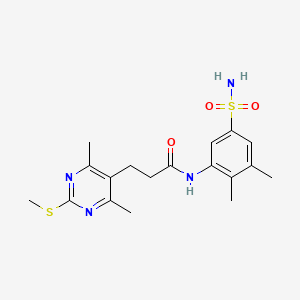

The synthesis of compounds closely related to diethyl 2-({5-[2-(methoxycarbonyl)-3-thienyl]-2-furyl}methylene)malonate involves various organic synthesis techniques, including Knoevenagel condensation and Michael addition reactions. For example, dimethyl 2-{3,3-Bis(methoxycarbonyl)bicyclo[2.2.1]hept-5-en-2-yl}malonate was synthesized through the reaction of cyclopentadiene with 1,1,3,3-tetrakis(methoxycarbonyl)propene, illustrating the type of synthetic strategies that might be employed for compounds with similar functional groups (Kitano et al., 1994).

Molecular Structure Analysis

Structural analysis of related compounds, such as diethyl 2-[(2/4-hydroxyanilino)methylidene]malonates, reveals the importance of hydrogen bonding due to regioisomerism on the supramolecular architecture. These compounds show different crystallization patterns and intermolecular interactions influenced by the position of hydroxy groups, which could be relevant for understanding the structural characteristics of diethyl 2-({5-[2-(methoxycarbonyl)-3-thienyl]-2-furyl}methylene)malonate (Ilangovan et al., 2013).

Chemical Reactions and Properties

Research on similar malonate derivatives, such as the synthesis of ethyl 2-ethoxycarbonyl-3,5-dioxohexanoate, provides insight into potential chemical reactions and properties of diethyl 2-({5-[2-(methoxycarbonyl)-3-thienyl]-2-furyl}methylene)malonate. These studies highlight the reactivity of malonate derivatives in various synthetic routes, including hydrogenolysis and hydrolysis reactions (KashimaChoji et al., 1973).

Physical Properties Analysis

The physical properties of compounds structurally similar to diethyl 2-({5-[2-(methoxycarbonyl)-3-thienyl]-2-furyl}methylene)malonate can be inferred from studies like the conformational aspects of diethyl 2-[3-{2-(aminocarbonyl)hydrazono}-1-(4-methoxyphenyl)-3-phenylpropyl]malonate. These studies provide insights into the conformational features in solid and solution states, which are crucial for understanding the behavior and applications of such organic compounds (Saravanan et al., 2005).

Chemical Properties Analysis

The chemical properties of diethyl 2-({5-[2-(methoxycarbonyl)-3-thienyl]-2-furyl}methylene)malonate can be closely related to those of other malonate derivatives, which exhibit a wide range of reactivities and chemical transformations. For example, the synthesis and base-catalyzed C–C bond cleavage reaction of dimethyl 2-{3,3-bis(methoxycarbonyl)bicyclo[2.2.1]hept-5-en-2-yl}malonate show the potential for various organic syntheses and transformations that could be applicable to diethyl 2-({5-[2-(methoxycarbonyl)-3-thienyl]-2-furyl}methylene)malonate (Kitano et al., 1994).

Wissenschaftliche Forschungsanwendungen

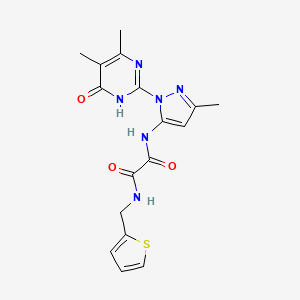

Alkoxycarbonylation of Unsaturated Phytogenic Substrates

Alkoxycarbonylation is a significant process in the chemical industry, allowing for the synthesis of esters from unsaturated substrates, which includes compounds with structures similar to "Diethyl 2-({5-[2-(methoxycarbonyl)-3-thienyl]-2-furyl}methylene)malonate." The process, especially when using palladium catalysts, opens opportunities for developing new industrial processes aimed at producing advanced chemical products, such as polymers, from alternative feedstocks. This synthesis pathway is noted for its economic and environmental benefits, including resource saving and waste minimization (Sevostyanova & Batashev, 2023).

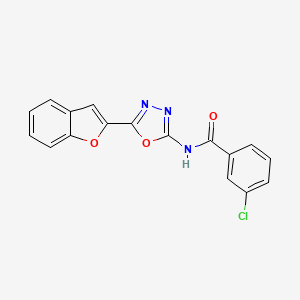

Conversion of Biomass to Furan Derivatives

The conversion of plant biomass into valuable chemicals like furan derivatives is another key area of application. Such conversions are crucial for replacing non-renewable hydrocarbon sources with renewable biomass for the production of chemicals and fuels. The process involves transforming hexose carbohydrates and lignocellulose into platform chemicals, such as 5-hydroxymethylfurfural (HMF), which can further undergo reactions to produce a wide range of products, including polymers and fuels. This approach aligns with the broader chemical processes and potential applications of "Diethyl 2-({5-[2-(methoxycarbonyl)-3-thienyl]-2-furyl}methylene)malonate" in sustainable chemistry (Chernyshev, Kravchenko, & Ananikov, 2017).

Organic Solar Cells

In the context of organic solar cells, charge transport and recombination processes are critical for improving efficiency. Studies have investigated the mobility and recombination coefficients in systems involving similar organic molecules, aiming to enhance solar cell performance through better understanding and control of these processes. Such research contributes to the development of high-efficiency organic photovoltaic devices, highlighting the potential applications of complex organic molecules in renewable energy technologies (Pivrikas, Sariciftci, Juska, & Österbacka, 2007).

Eigenschaften

IUPAC Name |

diethyl 2-[[5-(2-methoxycarbonylthiophen-3-yl)furan-2-yl]methylidene]propanedioate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O7S/c1-4-23-16(19)13(17(20)24-5-2)10-11-6-7-14(25-11)12-8-9-26-15(12)18(21)22-3/h6-10H,4-5H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCSKTWLJWAQFHC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CC1=CC=C(O1)C2=C(SC=C2)C(=O)OC)C(=O)OCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O7S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diethyl 2-({5-[2-(methoxycarbonyl)-3-thienyl]-2-furyl}methylene)malonate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((8-chloro-6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2493198.png)

![3-[(4-chlorophenyl)methyl]-N-[(4-methylphenyl)methyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2493201.png)

![3-Chloro-6-(3-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2493204.png)

![7-(4-((2-nitrophenyl)sulfonyl)piperazin-1-yl)-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2493205.png)

![(Z)-2-cyano-3-[3-(4-methoxy-3-methylphenyl)-1-phenylpyrazol-4-yl]-N-(4-methylphenyl)prop-2-enamide](/img/structure/B2493211.png)

![N-Benzyl-2-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]benzamide](/img/structure/B2493217.png)

![1-Benzhydryl-3-(octahydrobenzo[b][1,4]dioxin-6-yl)urea](/img/structure/B2493220.png)